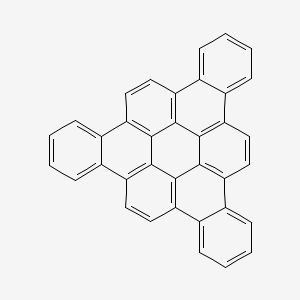
Tribenzo(a,d,g)coronene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzo(a,d,g)coronene is a polycyclic aromatic hydrocarbon with the molecular formula C36H18. It is a highly symmetric molecule with a unique structure that consists of three benzene rings fused to a central coronene core. This compound is of significant interest due to its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribenzo(a,d,g)coronene can be synthesized through a multi-step process involving the Diels-Alder reaction followed by Scholl oxidation. The Diels-Alder reaction is used to construct the polycyclic aromatic hydrocarbon framework, and the Scholl oxidation is employed to form the final aromatic structure. The reaction conditions typically involve high temperatures and the use of strong oxidizing agents .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as developing efficient purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Tribenzo(a,d,g)coronene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s aromatic structure, which provides multiple reactive sites for chemical modifications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in the formation of partially hydrogenated derivatives.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives (e.g., quinones), hydrogenated derivatives, and substituted derivatives with various functional groups (e.g., halogens, nitro groups, sulfonic acids) .
Aplicaciones Científicas De Investigación
Tribenzo(a,d,g)coronene has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research has explored its potential as a fluorescent probe for biological imaging due to its strong fluorescence properties.
Medicine: Investigations are ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism by which tribenzo(a,d,g)coronene exerts its effects is primarily related to its ability to interact with other molecules through π-π stacking interactions. These interactions allow it to form stable complexes with various molecular targets, influencing their electronic and optical properties. The pathways involved in these interactions include the formation of charge-transfer complexes and the modulation of electronic energy levels .
Comparación Con Compuestos Similares
Similar Compounds
Coronene: A smaller polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.
Hexabenzocoronene: A larger polycyclic aromatic hydrocarbon with six benzene rings fused to a central coronene core.
Pentacene: Another polycyclic aromatic hydrocarbon with a linear arrangement of five benzene rings.
Uniqueness
Tribenzo(a,d,g)coronene is unique due to its specific arrangement of three benzene rings fused to a central coronene core, which imparts distinct optical and electronic properties. This makes it particularly valuable for applications in organic electronics and as a model compound for studying the behavior of polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
313-62-2 |
|---|---|
Fórmula molecular |
C36H18 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
decacyclo[26.6.2.02,7.08,33.011,32.012,17.018,31.021,30.022,27.029,34]hexatriaconta-1(34),2,4,6,8(33),9,11(32),12,14,16,18(31),19,21(30),22,24,26,28,35-octadecaene |
InChI |
InChI=1S/C36H18/c1-2-8-20-19(7-1)25-13-14-27-21-9-3-4-10-22(21)29-17-18-30-24-12-6-5-11-23(24)28-16-15-26(20)32-31(25)33(27)35(29)36(30)34(28)32/h1-18H |
Clave InChI |
IUVKKZUCDGHBBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C4C5=C(C2=C1)C=CC6=C5C7=C(C=CC8=C7C4=C(C=C3)C9=CC=CC=C89)C1=CC=CC=C61 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


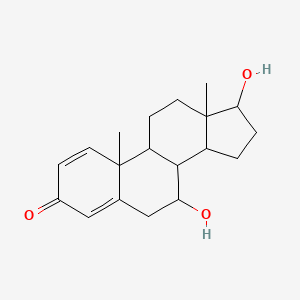
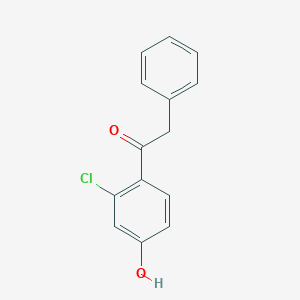
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
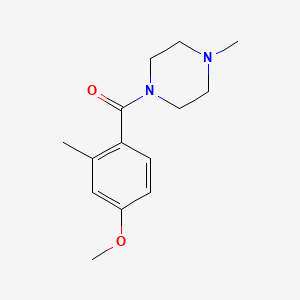
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
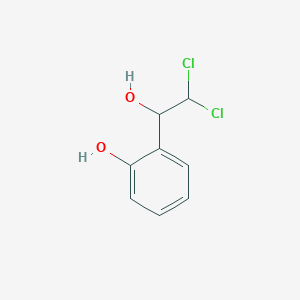
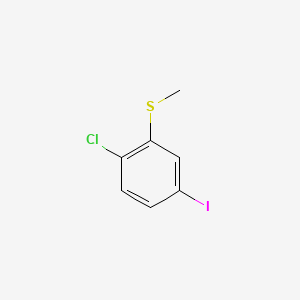
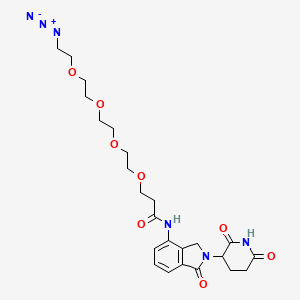
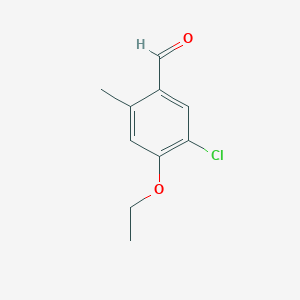
![[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate](/img/structure/B14758899.png)
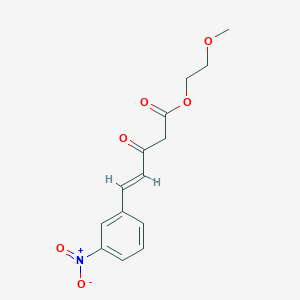
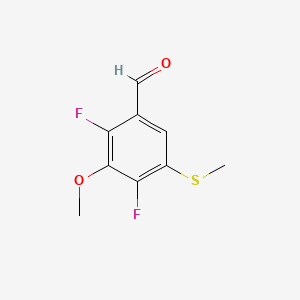
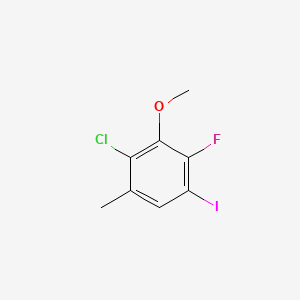
![[(1E)-2-Nitrobut-1-en-1-yl]benzene](/img/structure/B14758906.png)
